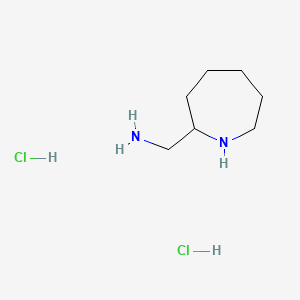
2-Chloro-4-cyanobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyanobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H3ClFNO2S. It is a derivative of benzene, featuring a chlorine atom, a cyano group, and a sulfonyl fluoride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyanobenzene-1-sulfonyl fluoride typically involves the reaction of 2-Chloro-4-cyanobenzenesulfonyl chloride with a fluoride source. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the careful handling of reagents and solvents to maintain safety and efficiency. The product is then purified through crystallization or distillation techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyanobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-4-cyanobenzene-1-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyanobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with target molecules, which can result in the inhibition of enzyme activity or modification of proteins. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-cyanobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Nitro-4-cyanobenzenesulfonyl chloride: Contains a nitro group instead of a chlorine atom.
4-Bromo-2-cyanobenzenesulfonyl chloride: Contains a bromine atom instead of a chlorine atom.
Uniqueness
2-Chloro-4-cyanobenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chlorides. The fluoride group is less reactive towards hydrolysis, making the compound more stable under certain conditions. This stability can be advantageous in specific applications where prolonged reactivity is required.
Properties
CAS No. |
33719-38-9 |
|---|---|
Molecular Formula |
C7H3ClFNO2S |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
2-chloro-4-cyanobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3ClFNO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H |
InChI Key |
BYCULQLBSBNIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


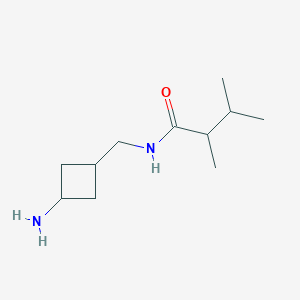
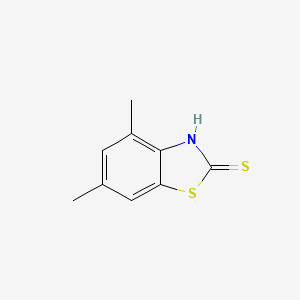
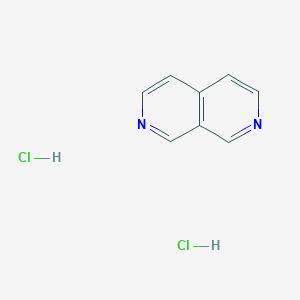
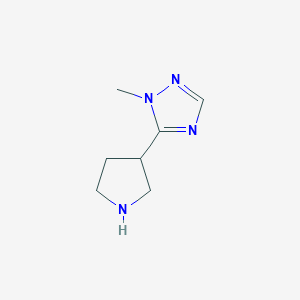
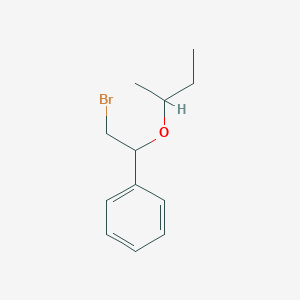
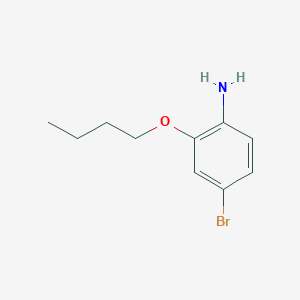
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
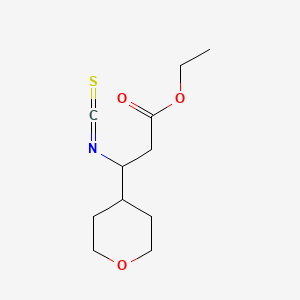

![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)

